2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride
Description
2-Tert-butyl-1-methylcyclohexan-1-amine hydrochloride is a cyclohexane-based amine hydrochloride salt characterized by a tert-butyl group at the 2-position and a methyl group at the 1-position of the cyclohexane ring. The hydrochloride salt form enhances its solubility in polar solvents, a common feature of amine derivatives used in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-tert-butyl-1-methylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-10(2,3)9-7-5-6-8-11(9,4)12;/h9H,5-8,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGUNUUKTMPYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride typically involves the alkylation of cyclohexanone followed by reductive amination. The process begins with the formation of 2-tert-butylcyclohexanone through the reaction of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst. This intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield 2-Tert-butyl-1-methylcyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated amines, amides, and sulfonamides.
Scientific Research Applications
2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride is widely used in various fields of scientific research:
Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1-methylcyclohexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and affecting downstream processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Tert-butyl-1-methylcyclohexan-1-amine hydrochloride with structurally related cyclohexanamine derivatives, focusing on molecular features, substituent effects, and inferred properties:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 2-Tert-butyl-1-methylcyclohexan-1-amine hydrochloride | 1-methyl, 2-tert-butyl | C₁₂H₂₆ClN | 219.80 (calculated) | High steric hindrance; potential stability challenges (discontinued status) . | |
| 2-Chlorocyclohexan-1-amine hydrochloride | 2-chloro | C₆H₁₁Cl₂N | 184.07 | Electronegative Cl substituent likely enhances reactivity in nucleophilic substitutions . | |
| 2-Tert-butylcyclohexan-1-amine | 2-tert-butyl | C₁₀H₂₁N | 155.28 | Lower molecular weight; absence of methyl group may reduce steric effects . | |
| 2-tert-butyl-N-(2-methylcyclohexyl)cyclohexan-1-amine | 2-tert-butyl, N-(2-methylcyclohexyl) | C₁₇H₃₃N | 251.45 | Increased lipophilicity due to extended alkyl chain; potential for membrane permeability . | |
| 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride | Cyclohexene and benzyl groups | C₁₆H₂₃ClN | 265.82 | Conjugated system may improve UV absorption; applications in photochemical studies . |
Key Structural and Functional Insights:
Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which may limit its reactivity in synthetic pathways compared to smaller substituents like chlorine or methyl groups .
Solubility : As a hydrochloride salt, the compound exhibits higher aqueous solubility than its free base form, similar to other amine hydrochlorides (e.g., donepezil hydrochloride, famotidine hydrochloride) .


Stability : The discontinued status of the target compound may reflect synthesis difficulties or instability under standard storage conditions, unlike commercially available analogs like 2-chlorocyclohexan-1-amine hydrochloride .
Research and Industrial Implications
While direct studies on 2-Tert-butyl-1-methylcyclohexan-1-amine hydrochloride are absent in the evidence, its structural analogs highlight critical considerations:
- Pharmaceutical Development : Bulky substituents (e.g., tert-butyl) are often used to modulate drug-receptor binding kinetics or metabolic stability .
- Synthetic Challenges : The compound’s discontinuation suggests scalability or purification issues, common with highly substituted cyclohexane derivatives .
- Comparative Solubility : Like other hydrochloride salts (e.g., doxorubicin hydrochloride, bamifylline hydrochloride), its salt form is advantageous for formulation in injectables or oral dosage forms .
Biological Activity
2-Tert-butyl-1-methylcyclohexan-1-amine; hydrochloride is a compound with significant biological activity, primarily studied for its interactions with various biological systems. The compound's unique structure, characterized by a bulky tert-butyl group and a methylamine moiety on a cyclohexane ring, imparts distinct steric and electronic properties that make it valuable in both synthetic chemistry and biological research.
Synthetic Routes
The synthesis of 2-Tert-butyl-1-methylcyclohexan-1-amine; hydrochloride typically involves:
- Formation of 2-tert-butylcyclohexanone : This is achieved by reacting cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst.
- Reductive Amination : The ketone is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
- Hydrochloride Formation : Finally, the amine is converted to its hydrochloride salt through treatment with hydrochloric acid.
Chemical Reactions
The compound can undergo several chemical reactions, including:
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Can be reduced to form secondary or tertiary amines.
- Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides.
The biological activity of 2-Tert-butyl-1-methylcyclohexan-1-amine; hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator of specific enzymes, modulating biochemical pathways crucial for cellular functions.
Biological Applications
This compound has been investigated for several applications:
- Enzyme-Substrate Interactions : It serves as a probe for studying enzyme kinetics and mechanisms.
- Biological Pathways Investigation : Used in research to elucidate metabolic pathways and signaling cascades.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of this compound may exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Cancer Research : Studies have explored its role in inhibiting cancer cell growth through modulation of specific pathways involved in cell proliferation and apoptosis .
Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-Tert-butylcyclohexanone | Precursor for various synthetic applications |
| 1-Methylcyclohexan-1-amine | Investigated for neuroprotective effects |
| 2-Tert-butyl-1-methylcyclohexanol | Explored for antioxidant properties |
Uniqueness of 2-Tert-butyl-1-methylcyclohexan-1-amine; hydrochloride
The combination of the bulky tert-butyl group and the methylamine moiety allows this compound to exhibit unique steric hindrance effects that can significantly influence its binding affinity to biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
